4-[3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-oxo-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid
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Overview
Description
4-[3-BENZOYL-4-HYDROXY-2-(4-HYDROXY-3-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BUTANOIC ACID is a complex organic compound with a unique structure that includes benzoyl, hydroxy, methoxyphenyl, and pyrrol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-BENZOYL-4-HYDROXY-2-(4-HYDROXY-3-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BUTANOIC ACID typically involves multi-step organic reactions. One common approach is the condensation of benzoyl chloride with a hydroxy-methoxyphenyl derivative, followed by cyclization to form the pyrrol ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[3-BENZOYL-4-HYDROXY-2-(4-HYDROXY-3-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions typically require controlled temperatures and pH levels to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield corresponding ketones, while reduction of the benzoyl group can produce alcohol derivatives .
Scientific Research Applications
4-[3-BENZOYL-4-HYDROXY-2-(4-HYDROXY-3-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BUTANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-BENZOYL-4-HYDROXY-2-(4-HYDROXY-3-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BUTANOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecules and modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share similar structural features and biological activities.
Benzoxazoles: Known for their broad substrate scope and functionalization potential.
Uniqueness
4-[3-BENZOYL-4-HYDROXY-2-(4-HYDROXY-3-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BUTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C22H21NO7 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
4-[(3E)-2-(4-hydroxy-3-methoxyphenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C22H21NO7/c1-30-16-12-14(9-10-15(16)24)19-18(20(27)13-6-3-2-4-7-13)21(28)22(29)23(19)11-5-8-17(25)26/h2-4,6-7,9-10,12,19,24,27H,5,8,11H2,1H3,(H,25,26)/b20-18+ |
InChI Key |
KGVVOZSEQGROEE-CZIZESTLSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCCC(=O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCCC(=O)O)O |
Origin of Product |
United States |
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